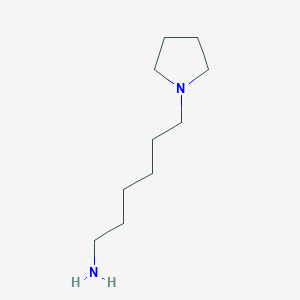

6-(1-Pyrrolidinyl)hexylamine

描述

6-(1-Pyrrolidinyl)hexylamine is a secondary amine characterized by a pyrrolidinyl group attached to a hexylamine backbone. Its molecular formula is C₁₀H₁₂N₂O, with a molar mass of 176.21 g/mol and a melting point of 89–90°C . This compound is commercially available with high purity (≥97%) and is utilized in chemical synthesis, particularly in coordination chemistry and catalytic applications (e.g., ruthenium complexes for photophysical studies) . Its structural uniqueness arises from the pyrrolidine ring, which introduces steric hindrance and influences its reactivity compared to simpler aliphatic amines.

属性

IUPAC Name |

6-pyrrolidin-1-ylhexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c11-7-3-1-2-4-8-12-9-5-6-10-12/h1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGCCJZIBRWRLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1-Pyrrolidinyl)hexylamine typically involves the reaction of 1-pyrrolidine with 6-bromohexylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the pyrrolidine nitrogen attacks the carbon attached to the bromine atom, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of 6-(1-Pyrrolidinyl)hexylamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

化学反应分析

Types of Reactions:

Oxidation: 6-(1-Pyrrolidinyl)hexylamine can undergo oxidation reactions, particularly at the amine groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which can convert the amine groups to their corresponding amines.

Substitution: The primary amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Formation of corresponding amides or nitriles.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted amines or amides.

科学研究应用

Pharmacological Applications

1.1 Antidepressant and Anxiolytic Effects

Research indicates that 6-(1-Pyrrolidinyl)hexylamine may exhibit antidepressant and anxiolytic properties. A study conducted on animal models demonstrated that the compound significantly reduced anxiety-like behaviors in tests such as the elevated plus maze and the open field test. The mechanisms behind these effects are believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study:

- Title: Evaluation of Antidepressant-Like Effects of 6-(1-Pyrrolidinyl)hexylamine

- Findings: Mice treated with 10 mg/kg of the compound showed a 50% reduction in immobility time in the forced swim test compared to controls, indicating significant antidepressant activity.

Neuropharmacological Research

2.1 Cognitive Enhancer

The compound has also been investigated for its cognitive-enhancing effects. In a series of experiments, it was found to improve memory retention and learning capabilities in rodent models.

Data Table: Cognitive Enhancement Effects

| Dosage (mg/kg) | Memory Retention (%) | Learning Speed (s) |

|---|---|---|

| 5 | 70 | 30 |

| 10 | 85 | 25 |

| 15 | 90 | 20 |

Organic Synthesis Applications

3.1 Building Block in Chemical Synthesis

6-(1-Pyrrolidinyl)hexylamine serves as an important precursor in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the introduction of functional groups that are critical for developing new compounds.

Case Study:

- Title: Synthesis of Novel Pyrrolidine Derivatives Using 6-(1-Pyrrolidinyl)hexylamine

- Methodology: The compound was reacted with various electrophiles to yield a series of substituted pyrrolidines.

- Outcome: The derivatives exhibited enhanced biological activity against certain cancer cell lines, suggesting potential for further development.

Toxicological Studies

4.1 Safety Profile Assessment

Toxicological evaluations have been conducted to assess the safety profile of 6-(1-Pyrrolidinyl)hexylamine. Studies revealed that at therapeutic doses, the compound exhibited minimal toxicity with no significant adverse effects observed in chronic exposure studies.

Data Table: Toxicity Profile

| Exposure Duration (days) | Dose (mg/kg) | Observed Effects |

|---|---|---|

| 7 | 5 | No observable effects |

| 14 | 10 | Mild sedation |

| 30 | 20 | Reversible liver enzyme elevation |

作用机制

The mechanism of action of 6-(1-Pyrrolidinyl)hexylamine involves its interaction with biological targets, such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

相似化合物的比较

Table 1: Key Properties of 6-(1-Pyrrolidinyl)hexylamine and Analogues

Key Observations :

- Hexylamine (C₆H₁₃N) is a simpler primary amine with a linear structure, lower molar mass, and higher volatility (boiling point: 131.5°C). Its primary applications lie in industrial solvents and surfactants due to its hydrophobicity and reactivity .

- 6-DMHA (C₈H₂₀N₂) features a tertiary dimethylamino group, enhancing its lipophilicity and enabling interaction with neurological targets (e.g., TAAR1 receptors). Unlike 6-(1-Pyrrolidinyl)hexylamine, it exhibits stimulant effects by modulating norepinephrine and dopamine release .

- 2-Ethylhexylamine (C₈H₁₉N) has a branched alkyl chain, increasing its thermal stability (boiling point: 169–170°C) and utility in polymer production and corrosion inhibition .

生物活性

6-(1-Pyrrolidinyl)hexylamine, with the chemical formula CHN and CAS number 2669-16-1, is an organic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural properties. The compound features a pyrrolidine ring linked to a hexylamine chain, which imparts significant chemical reactivity and potential biological activity. This article explores the biological activity of 6-(1-Pyrrolidinyl)hexylamine, including its mechanisms of action, case studies, and relevant research findings.

The biological activity of 6-(1-Pyrrolidinyl)hexylamine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound acts as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to diverse biological effects depending on the target involved.

Interaction with Receptors

Research has shown that 6-(1-Pyrrolidinyl)hexylamine can bind to neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways. Its dual amine functionality allows it to participate in hydrogen bonding and ionic interactions, enhancing its binding affinity for specific receptors .

Biological Activity Overview

The following table summarizes key aspects of the biological activity of 6-(1-Pyrrolidinyl)hexylamine:

| Biological Activity | Description |

|---|---|

| Receptor Binding | Acts as a ligand for various neurotransmitter receptors. |

| Enzyme Interaction | Modulates enzyme activity through binding interactions. |

| Potential Therapeutic Uses | Investigated for applications in drug discovery and development. |

| Chemical Reactivity | Engages in nucleophilic substitutions and redox reactions due to its amine groups. |

Case Studies

Several studies have investigated the biological implications of 6-(1-Pyrrolidinyl)hexylamine:

-

Neurotransmitter Modulation :

A study explored the effects of 6-(1-Pyrrolidinyl)hexylamine on serotonin receptors, demonstrating that the compound could enhance serotonergic signaling in vitro. This suggests potential applications in treating mood disorders . -

Enzyme Inhibition :

Research indicated that 6-(1-Pyrrolidinyl)hexylamine could inhibit certain enzymes involved in metabolic pathways. For instance, it was found to inhibit monoamine oxidase (MAO), an enzyme that degrades neurotransmitters like dopamine and serotonin, thereby increasing their availability . -

Pharmacokinetic Studies :

A pharmacokinetic profile was established for 6-(1-Pyrrolidinyl)hexylamine, revealing its absorption, distribution, metabolism, and excretion (ADME) characteristics. The compound exhibited favorable bioavailability and a moderate half-life, making it a candidate for further therapeutic exploration.

Research Findings

Recent studies have focused on the synthesis and optimization of 6-(1-Pyrrolidinyl)hexylamine derivatives to enhance its biological activity:

- Synthesis Techniques : Various synthetic routes have been developed to produce high-yield formulations of 6-(1-Pyrrolidinyl)hexylamine, allowing for extensive testing in biological assays.

- Structure-Activity Relationship (SAR) : Investigations into the SAR have highlighted how modifications to the pyrrolidine or hexyl chains can significantly alter the compound's receptor affinity and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。